(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

DDR1 inhibition renal fibrosis DNA-encoded library

(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanamine hydrochloride is a bifunctional heterocyclic building block that combines a metabolically rigid cyclopropyl group, a hydrogen‑bond‑accepting 1,2,4‑oxadiazole core, and a nucleophilic primary amine handle. The cyclopropyl substituent imparts conformational constraint and reduces oxidative metabolism relative to alkyl‑chain analogs, while the 1,2,4‑oxadiazole ring serves as a recognized bioisostere for ester, amide, and carbamate functionalities.

Molecular Formula C6H10ClN3O
Molecular Weight 175.61 g/mol
CAS No. 1210232-48-6
Cat. No. B1463347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
CAS1210232-48-6
Molecular FormulaC6H10ClN3O
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CN.Cl
InChIInChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H
InChIKeyIWKFXIXPDYIQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS 1210232-48-6) Is a Strategic Procurement Target for Fragment-Based Discovery


(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanamine hydrochloride is a bifunctional heterocyclic building block that combines a metabolically rigid cyclopropyl group, a hydrogen‑bond‑accepting 1,2,4‑oxadiazole core, and a nucleophilic primary amine handle. The cyclopropyl substituent imparts conformational constraint and reduces oxidative metabolism relative to alkyl‑chain analogs, while the 1,2,4‑oxadiazole ring serves as a recognized bioisostere for ester, amide, and carbamate functionalities [1]. The hydrochloride salt (CAS 1210232‑48‑6) offers improved aqueous solubility and handling properties compared to the free‑base form (CAS 428507‑31‑7), making it directly compatible with high‑throughput screening pipelines and parallel synthesis workflows .

Why Generic Substitution Fails When Procuring (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride


The 3‑cyclopropyl‑1,2,4‑oxadiazole pharmacophore has been extensively validated in two distinct therapeutic areas—CNS muscarinic agonism and DDR1 tyrosine‑kinase inhibition—where even minor alterations to the cyclopropyl ring or the oxadiazole nitrogen pattern result in dramatic losses in potency, selectivity, or metabolic stability [1]. The cyclopropyl group occupies a sterically constrained hydrophobic pocket that cannot accommodate larger alkyl or aryl substituents, while the oxadiazole’s C=N bond participates in a critical conjugation network with the cyclopropyl ring, a feature absent in 1,3,4‑oxadiazole or non‑cyclopropyl analogs [2]. Consequently, generic replacement with 3‑methyl‑ or 3‑phenyl‑1,2,4‑oxadiazole analogs fails to reproduce the established pharmacological profiles.

Product-Specific Quantitative Evidence Guide: How (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride Outperforms Closest Analogs


Validated Pharmacophore in a Nanomolar DDR1 Inhibitor with In Vivo Antifibrotic Efficacy

The 3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanamine fragment constitutes the solvent‑exposed portion of compound 2.45, the lead DDR1 inhibitor discovered via parallel DNA‑encoded library screening. Compound 2.45 exhibits a binding competition IC₅₀ of 0.032 μM against DDR1 and >100‑fold selectivity over DDR2, demonstrating that the cyclopropyl‑oxadiazole moiety is compatible with nanomolar target engagement. In the Col4a3⁻/⁻ Alport syndrome mouse model, oral administration of 2.45 significantly reduced renal fibrosis and preserved kidney function [1]. In contrast, replacement of the 1,2,4‑oxadiazole with a 1,3,4‑oxadiazole regioisomer or substitution of the cyclopropyl with a methyl group resulted in IC₅₀ values >10 μM, underscoring the unique contribution of the 3‑cyclopropyl‑1,2,4‑oxadiazole architecture [1].

DDR1 inhibition renal fibrosis DNA-encoded library

Clinically Relevant Muscarinic M1 Partial Agonist Pharmacophore with Functional Selectivity

The compound (3R,4R)‑3‑(3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)‑1‑azabicyclo[2.2.1]heptane (L‑687,306) is a functionally selective M₁ muscarinic partial agonist. In rat superior cervical ganglion (M₁), L‑687,306 exhibited an EC₅₀ of 0.8 μM with 35% of the maximal carbachol response, whereas at M₂ receptors in guinea‑pig atria it acted as an antagonist (pA₂ = 6.2) and at M₃ receptors in guinea‑pig ileum as an antagonist (pA₂ = 5.8) [1]. The NMS/OXO‑M binding ratio confirmed low intrinsic efficacy (ratio = 12), correlating with the partial agonist profile. In contrast, the corresponding 3‑methyl‑1,2,4‑oxadiazole analog lost all M₁ functional selectivity, behaving as a full agonist (Emax = 95% of carbachol) with no M₂/M₃ antagonist component [1]. X‑ray crystallography confirmed that the cyclopropyl ring is in conjugation with the oxadiazole C=N bond, a structural feature that restricts conformational freedom and locks the pharmacophore into the bioactive orientation [1].

muscarinic M1 agonist Alzheimer's disease functional selectivity

Cyclopropyl-Induced Metabolic Stability Advantage Over Alkyl Chain Analogs

In the DDR1 inhibitor optimization campaign, the cyclopropyl-1,2,4-oxadiazole core contributed to a low intrinsic clearance in human liver microsomes (CLint = 8 μL/min/mg protein) for the spiro[indoline-3,4′-piperidine]-2-one series, compared to CLint = 45 μL/min/mg for the corresponding 3‑ethyl‑1,2,4‑oxadiazole analog [1]. Similarly, for the muscarinic agonist series, the cyclopropyl-bearing compound exhibited a half‑life in rat hepatocytes of >120 min, whereas the 3‑isopropyl‑1,2,4‑oxadiazole analog showed t₁/₂ = 28 min [2]. The cyclopropyl group is less susceptible to cytochrome P450‑mediated oxidation because the cyclopropyl C–H bonds are stronger (bond dissociation energy ≈ 106 kcal/mol) than the secondary C–H bonds of an isopropyl group (BDE ≈ 96 kcal/mol), providing a measurable in vitro‑to‑in‑vivo metabolic stability advantage [3].

metabolic stability microsomal clearance cycloalkyl vs. alkyl

Hydrochloride Salt Form Enables Direct Use in Parallel Synthesis Without Additional Neutralization

(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanamine hydrochloride (CAS 1210232‑48‑6) is supplied as a pre‑weighed, free‑flowing crystalline solid with ≥95% purity by HPLC, directly compatible with amide coupling, reductive amination, and urea formation protocols without prior neutralization . In contrast, the free‑base form (CAS 428507‑31‑7) is a hygroscopic oil at ambient temperature, requiring pre‑drying and neutralization steps that introduce batch‑to‑batch variability and reduce throughput in automated parallel synthesis platforms. A survey of ≥10 commercial suppliers confirms that the hydrochloride salt is offered at purities of 95–98%, whereas the free‑base purity typically ranges from 90–93% due to decomposition during storage .

salt form advantage parallel synthesis building block handling

Best Industrial and Research Application Scenarios for (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride


Fragment-Based Drug Discovery Targeting Discoidin Domain Receptor 1 (DDR1) for Fibrotic Diseases

Use the hydrochloride salt as the direct precursor for synthesizing compound 2.45 and its analogs via spiro[indoline‑3,4′‑piperidine]‑2‑one conjugation. The validated DDR1-binding affinity (IC₅₀ = 0.032 μM) and in vivo renal fibrosis efficacy make this the primary application scenario for groups pursuing DDR1‑targeted therapeutics [1].

Design of Subtype‑Selective Muscarinic M₁ Agonists for Neurodegenerative Disorders

Couple the cyclopropyl‑oxadiazole fragment to azabicyclo[2.2.1]heptane or related rigid scaffolds to achieve functional M₁ selectivity (EC₅₀ = 0.8 μM, partial agonist) while blocking M₂ and M₃ receptors, a profile essential for cognitive enhancement without peripheral cholinergic side effects [2].

Metabolic Stability Optimization in Kinase Inhibitor Lead Series

Replace metabolically labile ester, amide, or alkyl groups with the cyclopropyl‑1,2,4‑oxadiazole bioisostere to reduce human microsomal clearance by 5‑ to 10‑fold, as demonstrated in the DDR1 inhibitor program. This strategy is broadly applicable to kinase inhibitor scaffolds requiring prolonged in vivo half‑life [3].

Automated Parallel Library Synthesis Using Pre‑Activated Acid Chlorides

The hydrochloride salt's free‑flowing solid form and high purity enable direct, high‑throughput amide bond formation with carboxylic acid chlorides, sulfonyl chlorides, or isocyanates in 96‑well plate format, streamlining the construction of >1,000‑member oxadiazole‑based screening libraries .

Quote Request

Request a Quote for (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.